An In-depth Technical Guide to Ethyl 3-(Pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate: Structure, Properties, and Potential Applications
An In-depth Technical Guide to Ethyl 3-(Pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its significant therapeutic potential across a spectrum of diseases. This technical guide provides a comprehensive overview of Ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate, a specific derivative that combines the pharmacologically active oxadiazole ring with a pyridine substituent, a common feature in many bioactive molecules. This document will delve into the molecule's structure, physicochemical properties, synthesis methodologies, and potential pharmacological applications, drawing upon the broader understanding of the 1,2,4-oxadiazole class of compounds.
Molecular Structure and Physicochemical Properties
Ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate is a small molecule featuring a central 1,2,4-oxadiazole ring. This five-membered heterocycle is substituted at the 3-position with a pyridine-3-yl group and at the 5-position with an ethyl carboxylate group. The presence of the pyridine ring introduces a basic nitrogen atom, influencing the molecule's solubility and potential for hydrogen bonding. The ethyl ester group provides a site for potential hydrolysis or further chemical modification.
Table 1: Physicochemical Properties of Ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate
| Property | Value | Source |
| CAS Number | 163719-72-0 | [1] |
| Molecular Formula | C₁₀H₉N₃O₃ | [1] |
| Molecular Weight | 219.19 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to have some solubility in organic solvents | Inferred |
Synthesis and Characterization
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the literature.[2] A common and efficient method involves the cyclization of an O-acyl amidoxime intermediate. For Ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate, a plausible synthetic route would involve the reaction of pyridine-3-carboxamidoxime with an ethyl oxalyl chloride or a similar acylating agent, followed by cyclization.
General Synthetic Protocol
A general, two-step, one-pot synthesis for 3,5-disubstituted 1,2,4-oxadiazoles can be adapted for the target molecule. This approach offers the advantage of not requiring the isolation of the often-unstable O-acylamidoxime intermediate.[3]
Step 1: Formation of the O-Acyl Amidoxime Pyridine-3-carboxamidoxime is reacted with an acylating agent, such as ethyl oxalyl chloride, in the presence of a base (e.g., pyridine, triethylamine) in an appropriate aprotic solvent (e.g., dichloromethane, acetonitrile) at a low temperature (e.g., 0 °C).
Step 2: Cyclization to the 1,2,4-Oxadiazole The reaction mixture is then heated to induce cyclization, often under reflux, to form the 1,2,4-oxadiazole ring. The product can then be purified using standard techniques such as column chromatography.
Caption: General synthetic workflow for the formation of Ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate.
Characterization
The structure of the synthesized compound would be confirmed using a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the pyridine, oxadiazole, and ethyl ester moieties.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the C=O of the ester and the C=N of the oxadiazole ring.
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Elemental Analysis: To determine the elemental composition of the molecule.
Pharmacological Potential and Mechanism of Action
The 1,2,4-oxadiazole ring is considered a bioisostere of esters and amides, enabling it to participate in hydrogen bonding and act as a linker for various substituents.[2] This versatility has led to the discovery of 1,2,4-oxadiazole derivatives with a wide array of biological activities.[4]
Derivatives of 1,2,4-oxadiazole have been investigated for their potential as:
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Anticancer agents: By inducing apoptosis.
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Anti-inflammatory agents.
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Antimicrobial agents.
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Anticonvulsant agents.
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Enzyme inhibitors: For example, as inhibitors of glycogen synthase kinase 3β (GSK-3β), which is implicated in Alzheimer's disease.[5]
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Antiviral agents: Including inhibitors of the papain-like protease (PLpro) of SARS-CoV-2.[6][7]
The presence of the pyridine ring in Ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate is significant, as pyridine moieties are found in numerous approved drugs and are known to interact with various biological targets. For instance, 3- and 4-pyridyl substituted 1,2,4-oxadiazoles have been explored as GSK-3β inhibitors.[5] A 3-meta-pyridin-1,2,4-oxadiazole derivative of glycyrrhetinic acid has been shown to overcome P-glycoprotein-mediated multidrug resistance in tumor cells.[8]
Postulated Mechanism of Action
The mechanism of action for a specific 1,2,4-oxadiazole derivative is highly dependent on its substitution pattern. For Ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate, its potential biological activity would likely stem from its ability to interact with specific enzyme active sites or receptors. The nitrogen atoms in both the pyridine and oxadiazole rings can act as hydrogen bond acceptors, while the ester group could also participate in interactions or be a site for metabolic transformation.
Caption: Logical relationship between the core structure, its features, and potential biological activities.
Experimental Protocols
While specific experimental data for the title compound is limited, the following are generalized protocols for the evaluation of similar 1,2,4-oxadiazole derivatives.
In Vitro Enzyme Inhibition Assay (Generic)
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Preparation of Reagents:
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Prepare a stock solution of the test compound (Ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate) in a suitable solvent (e.g., DMSO).
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Prepare a buffer solution appropriate for the target enzyme.
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Prepare solutions of the target enzyme and its substrate.
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Assay Procedure:
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In a 96-well plate, add the enzyme solution.
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Add serial dilutions of the test compound to the wells.
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Incubate for a predetermined time at a specific temperature.
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Initiate the enzymatic reaction by adding the substrate.
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Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
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-
Data Analysis:
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Calculate the percentage of enzyme inhibition for each concentration of the test compound.
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Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the inhibition percentage against the compound concentration.
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Cell Viability Assay (e.g., MTT Assay)
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Cell Culture:
-
Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%).
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Conclusion and Future Directions
Ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Its structure combines the well-established pharmacological relevance of the 1,2,4-oxadiazole ring with the versatile pyridine moiety. While specific biological data for this compound is not yet widely published, the extensive research on related derivatives suggests its potential in various therapeutic areas, including oncology, inflammation, and infectious diseases.
Future research should focus on the efficient synthesis and thorough characterization of this molecule. Subsequent in-depth biological evaluation, including screening against a panel of enzymes and cell lines, is warranted to elucidate its specific pharmacological profile and mechanism of action. Structure-activity relationship (SAR) studies, involving modifications of the pyridine and ethyl ester groups, could further optimize its potency and selectivity for specific biological targets.
References
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Li, Z., et al. (2021). Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents. European Journal of Medicinal Chemistry, 209, 112874. [Link]
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Oakwood Chemical. Ethyl 3-pyridin-3-yl-[5][8][9]oxadiazole-5-carboxylate. [Link]
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(2023). A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. ACS Omega. [Link]
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(2025). A Pharmacological Update of Oxadiazole Derivatives: A Review. PubMed. [Link]
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Aggarwal, S., Goyal, A., & Kaur, R. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 13(10), 5026-5033. [Link]
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Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. [Link]
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(2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(11), 2651. [Link]
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(2017). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. PubMed. [Link]
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Sharma, R., Kumar, N., & Yadav, R. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. [Link]
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